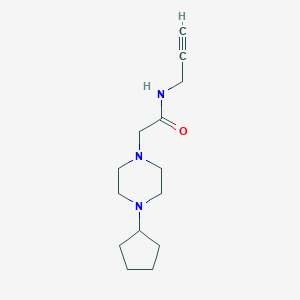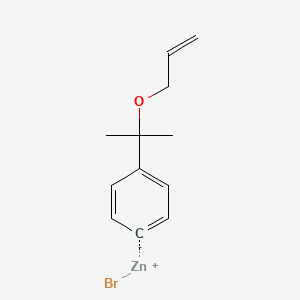
(4-(2-(Allyloxy)propan-2-yl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is typically used in the context of cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows: [ \text{Ar-Br} + \text{Zn} \rightarrow \text{Ar-Zn-Br} ] where Ar represents the aryl group (4-(2-(Allyloxy)propan-2-yl)phenyl).
Industrial Production Methods
On an industrial scale, the production of organozinc compounds like this compound is carried out using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol.
Reduction: It can be reduced to form the corresponding aryl hydride.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aryl alcohols, while reduction yields aryl hydrides.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in creating complex molecular structures that can act as potential therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its role in forming stable carbon-carbon bonds is essential in manufacturing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide involves the transfer of the aryl group to a metal catalyst, such as palladium, in cross-coupling reactions. The aryl group then forms a new carbon-carbon bond with an electrophilic partner. The process typically involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(Methoxy)propan-2-yl)phenyl)zinc bromide
- (4-(2-(Ethoxy)propan-2-yl)phenyl)zinc bromide
- (4-(2-(Propoxy)propan-2-yl)phenyl)zinc bromide
Uniqueness
(4-(2-(Allyloxy)propan-2-yl)phenyl)zinc bromide is unique due to its specific allyloxy substituent, which can provide different reactivity and selectivity compared to its methoxy, ethoxy, or propoxy counterparts. This uniqueness can be leveraged in synthetic applications where specific reactivity is desired.
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);2-prop-2-enoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-4-10-13-12(2,3)11-8-6-5-7-9-11;;/h4,6-9H,1,10H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
WIYZDHFMOUUSLA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=[C-]C=C1)OCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


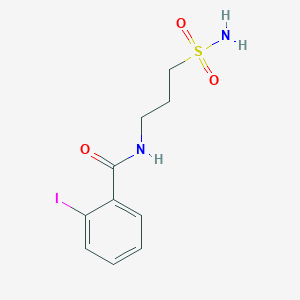
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
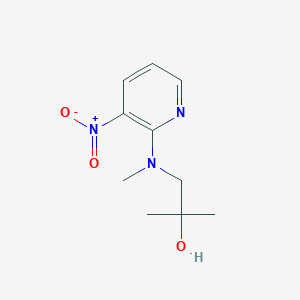
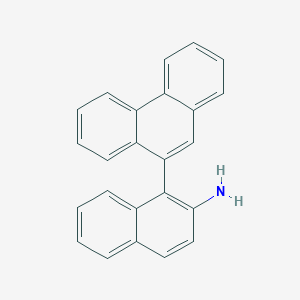
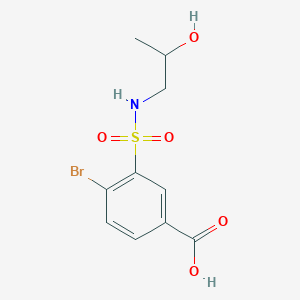

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
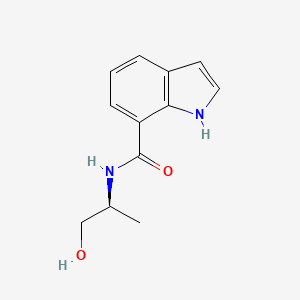

![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
